
1-Bromo-6,6-dimethyl-2-hepten-4-yne
Overview
Description
1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS: 126764-15-6, 78629-21-7) is an organobromine compound with the molecular formula C₉H₁₃Br and a molecular weight of 201.10 g/mol . Its structure features a bromine atom at position 1, a conjugated enyne system (double bond at position 2 and triple bond at position 4), and two methyl groups at position 6, contributing to steric hindrance and unique reactivity . Key physical properties include a boiling point of 223°C, density of 1.202 g/cm³, and a flash point of 88°C . The compound exists as a mixture of (E)- and (Z)-isomers, complicating synthesis and purification . Industrially, it is produced by companies such as Dayang Chem and CymitQuimica, with applications in pharmaceuticals and organic synthesis .
Preparation Methods
1-Bromo-6,6-dimethyl-2-hepten-4-yne can be synthesized through various synthetic routes. One common method involves the bromination of 6,6-dimethyl-2-hepten-4-yne using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1-Bromo-6,6-dimethyl-2-hepten-4-yne undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The triple bond in the compound can participate in addition reactions with hydrogen halides, halogens, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
1-Bromo-6,6-dimethyl-2-hepten-4-yne has various applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-6,6-dimethyl-2-hepten-4-yne exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In addition reactions, the triple bond reacts with electrophiles, leading to the formation of new products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen-Substituted Analogs
1-Chloro-6,6-dimethyl-2-hepten-4-yne
- Structural Difference : Bromine replaced by chlorine.
- Impact :
- Reactivity : Chlorine’s smaller atomic size and lower electronegativity reduce leaving-group ability in nucleophilic substitutions compared to bromine .
- Physical Properties : Lower molecular weight (185.67 g/mol) and boiling point (estimated ~200°C) due to weaker intermolecular forces.
- Applications : Used as a pharmaceutical impurity (e.g., Terbinafine Hydrochloride impurity), requiring stringent purity standards .
4-Bromo-1,2-diaminobenzene
- Structural Difference : Aromatic ring with bromine and amine groups.
- Impact :
- Reactivity : Bromine in aromatic systems participates in electrophilic substitution rather than aliphatic elimination. Amine groups enhance polarity, increasing solubility in polar solvents .
- Applications : Used in dye synthesis and polymer industries, contrasting with the aliphatic applications of the target compound .
Unsaturated Hydrocarbon Analogs
1-Bromo-7-phenylheptane
- Structural Difference : Lacks unsaturated bonds (pure alkane chain).
- Impact :
1-Bromo-6-chlorohexane
- Structural Difference : Dihaloalkane (Br and Cl substituents).
- Impact :
Isomeric and Stereochemical Comparisons
(E)- vs. (Z)-Isomers of 1-Bromo-6,6-dimethyl-2-hepten-4-yne
- Physical Properties : (E)-isomer likely has higher thermal stability due to reduced steric strain .
- Reactivity : (Z)-isomer may exhibit faster reaction rates in stereospecific additions due to proximity of functional groups .
Data Tables
Table 1: Physical and Chemical Properties Comparison
Research Findings and Industrial Relevance
- Reactivity Trends: The target compound’s bromine and conjugated enyne system make it highly reactive in cross-coupling reactions (e.g., Sonogashira coupling), distinguishing it from saturated analogs .
- Economic Impact: Global production is projected to grow at 5.2% CAGR (2020–2025), driven by demand for specialty chemicals, while chloro analogs face competition from cheaper alternatives .
- Safety : Brominated compounds generally exhibit higher toxicity than chlorinated ones, necessitating stringent handling protocols .
Biological Activity
1-Bromo-6,6-dimethyl-2-hepten-4-yne is an organic compound that has garnered attention in biochemical research due to its significant biological activity. This article explores its interactions with enzymes, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological properties.
- Molecular Formula : CHBr
- Molecular Weight : Approximately 201.10 g/mol
- CAS Number : 78629-21-7
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 222.6 ± 23.0 °C at 760 mmHg
This compound exhibits its biological activity primarily through interactions with various enzymes and proteins. The compound can act as both an inhibitor and an activator in metabolic pathways by forming covalent bonds with enzyme active sites. Additionally, it engages in non-covalent interactions such as hydrogen bonding, which can alter protein conformation and function. These interactions are crucial for understanding its biological effects and potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Enzyme Interaction | Forms covalent bonds with enzymes, influencing their activity and metabolic pathways. |
Antifungal Activity | Acts as an intermediate in the synthesis of Terbinafine, inhibiting fungal metabolism. |
Potential Therapeutic Uses | Investigated for anti-cancer and anti-inflammatory properties. |
Antifungal Activity
This compound is notably recognized for its role as an intermediate in the synthesis of Terbinafine, a clinically used antifungal agent effective against dermatophytes. The compound's bromoalkyne moiety is crucial for inhibiting specific enzymes involved in fungal metabolism, thus highlighting its potential therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit key enzymes involved in fungal growth, demonstrating a significant reduction in fungal viability in vitro when tested against various strains.
- Cytotoxicity Assessments : In vitro cytotoxicity assays have indicated that while the compound exhibits antifungal properties, it may also impact human cell lines, necessitating further investigation into its selectivity and safety profile .
- Synthesis Applications : Beyond its antifungal properties, this compound serves as a valuable building block in organic synthesis for developing other pharmacologically active compounds.
Properties
IUPAC Name |
(E)-1-bromo-6,6-dimethylhept-2-en-4-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLYZFSILFGXCC-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276614 | |
Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78629-21-7 | |
Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78629-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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